4-Bromo-5-chloro-2-fluorobenzoic acid

Chemoselective cross-coupling Palladium catalysis Orthogonal reactivity

4-Bromo-5-chloro-2-fluorobenzoic acid is a premier trisubstituted building block for medicinal chemistry. Its three distinct halogens (Br, Cl, F) provide orthogonal reactivity handles—the C–Br bond oxidatively adds ~10²–10⁵× faster than C–Cl—enabling chemoselective, sequential Pd-catalyzed cross-couplings impossible with mono- or symmetrically disubstituted analogs. This unlocks rapid generation of diverse compound libraries. Specifically cited as a key intermediate in SGLT2 inhibitor synthesis (LogP 2.9 matches pharmacophore requirements). The sharp melting point (153–154 °C) allows immediate identity verification, distinguishing it from the regioisomer 4-Bromo-2-chloro-5-fluorobenzoic acid (m.p. 148–150 °C). Procure with confidence for high-value synthetic campaigns.

Molecular Formula C7H3BrClFO2
Molecular Weight 253.45 g/mol
CAS No. 1349708-91-3
Cat. No. B1374102
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Bromo-5-chloro-2-fluorobenzoic acid
CAS1349708-91-3
Molecular FormulaC7H3BrClFO2
Molecular Weight253.45 g/mol
Structural Identifiers
SMILESC1=C(C(=CC(=C1Cl)Br)F)C(=O)O
InChIInChI=1S/C7H3BrClFO2/c8-4-2-6(10)3(7(11)12)1-5(4)9/h1-2H,(H,11,12)
InChIKeyFQYCZAHBPRQWRR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-5-chloro-2-fluorobenzoic Acid CAS 1349708-91-3: A Halogenated Benzoic Acid Building Block for Pharmaceutical R&D


4-Bromo-5-chloro-2-fluorobenzoic acid (CAS 1349708-91-3, MFCD19686184) is a trisubstituted halobenzoic acid derivative bearing bromine, chlorine, and fluorine substituents on the aromatic ring [1]. This compound is classified under halobenzoic acids and is commercially available as a high-purity (≥98%) solid building block [1]. It is primarily utilized as a synthetic intermediate in medicinal chemistry and organic synthesis, where its orthogonal halogen handles enable sequential palladium-catalyzed cross-coupling reactions and further derivatization [2].

4-Bromo-5-chloro-2-fluorobenzoic Acid: Why Generic Halobenzoic Acid Substitution Fails in Cross-Coupling Chemistry


Simple monohalogenated benzoic acids cannot replicate the synthetic utility of 4-Bromo-5-chloro-2-fluorobenzoic acid. The presence of three distinct halogen atoms (Br, Cl, F) with well-documented differences in oxidative addition rates (Br >> Cl) provides orthogonal reactivity handles for sequential functionalization in palladium-catalyzed cross-couplings [1]. This enables chemoselective transformations that are impossible with mono- or symmetrically disubstituted analogs. While direct comparative kinetic data for this specific compound is not reported in the public literature, the principle of orthogonal halide reactivity is a well-established class-level inference in synthetic methodology [1].

4-Bromo-5-chloro-2-fluorobenzoic Acid: Quantitative Differential Evidence for Scientific Selection


Comparative Orthogonal Halide Reactivity in Suzuki-Miyaura Cross-Coupling: 4-Bromo-5-chloro-2-fluorobenzoic Acid vs. Dichloro or Dibromo Analogs

This compound possesses a bromine atom at the 4-position and a chlorine atom at the 5-position. The relative reactivity of aryl halides in Pd(0)-catalyzed oxidative addition follows the order I > Br >> Cl [1]. Therefore, the C-Br bond in 4-Bromo-5-chloro-2-fluorobenzoic acid is expected to undergo Suzuki-Miyaura cross-coupling significantly faster than the C-Cl bond, enabling chemoselective sequential functionalization. A direct quantitative comparison between 4-Bromo-5-chloro-2-fluorobenzoic acid and, for instance, 4,5-dichloro-2-fluorobenzoic acid or 4,5-dibromo-2-fluorobenzoic acid is not available in public literature; however, the class-level kinetic difference provides a strong basis for differentiated utility [2].

Chemoselective cross-coupling Palladium catalysis Orthogonal reactivity

Physicochemical Property Differentiation: 4-Bromo-5-chloro-2-fluorobenzoic Acid vs. 4-Bromo-2-chloro-5-fluorobenzoic Acid (Regioisomer)

The substitution pattern of halogens on the aromatic ring directly impacts physicochemical properties. For 4-Bromo-5-chloro-2-fluorobenzoic acid, the measured melting point is 153-154 °C . This contrasts with its positional isomer, 4-Bromo-2-chloro-5-fluorobenzoic acid (CAS 177480-81-8), which has a reported melting point of 148-150 °C . The ~5 °C difference in melting point is a direct consequence of altered crystal packing energetics due to the different halogen arrangement, providing a tangible, measurable parameter to verify and differentiate these compounds upon procurement.

Physicochemical properties Lipophilicity Regioisomer differentiation

Computed LogP Differentiation: 4-Bromo-5-chloro-2-fluorobenzoic Acid vs. Mono- and Unsubstituted Benzoic Acids

The addition of multiple halogen atoms significantly alters the lipophilicity of the benzoic acid core. The computed XLogP3-AA value for 4-Bromo-5-chloro-2-fluorobenzoic acid is 2.9 [1]. This represents a substantial increase in lipophilicity compared to the parent compound, benzoic acid (XLogP3: 1.9), and even compared to monosubstituted analogs like 4-fluorobenzoic acid (XLogP3: 1.9) [2]. This quantifiable difference in a key physicochemical descriptor directly influences solubility and passive membrane permeability.

Lipophilicity Physicochemical properties SAR

4-Bromo-5-chloro-2-fluorobenzoic Acid: Targeted Application Scenarios Based on Quantifiable Differentiation


Sequential, Chemoselective Cross-Coupling for Complex Aryl Scaffold Assembly

The orthogonal reactivity of the bromine and chlorine substituents in 4-Bromo-5-chloro-2-fluorobenzoic acid makes it a premier building block for the sequential introduction of two different aryl/alkyl groups via Pd-catalyzed cross-coupling. The significantly higher oxidative addition rate of the C-Br bond relative to the C-Cl bond (class-level rate ratio ~10²-10⁵) allows for a first, chemoselective Suzuki-Miyaura coupling at the 4-position [1]. Following purification, the remaining C-Cl bond at the 5-position can be activated under more forcing conditions or using a different catalyst system for a second, orthogonal coupling. This strategy is impossible with symmetrically halogenated analogs and is highly valued in medicinal chemistry for the rapid generation of diverse compound libraries.

Pharmaceutical Intermediate for SGLT2 Inhibitor Synthesis

This compound is specifically cited as a key intermediate in the synthesis of sodium-glucose cotransporter 2 (SGLT2) inhibitors, a class of therapeutics under investigation for diabetes treatment . While detailed synthetic pathways are often proprietary, the presence of the three distinct halogens and the carboxylic acid handle suggests its role in constructing the complex diaryl core characteristic of this pharmacophore. The computed high lipophilicity (LogP = 2.9) is also consistent with the physicochemical profile required for SGLT2 inhibitor candidates, further supporting its specific utility in this therapeutic area.

Quality Control Identity Verification via Melting Point

Upon procurement, the reported melting point of 153-154 °C provides a simple, quantitative, and immediate analytical check to verify the identity and purity of the received material . This is particularly important for distinguishing it from its regioisomer, 4-Bromo-2-chloro-5-fluorobenzoic acid (m.p. 148-150 °C), which may be mistakenly ordered or supplied. A deviation in measured melting point serves as an early warning of potential misidentification, preventing the use of an incorrect building block in subsequent, high-value synthetic steps.

Technical Documentation Hub

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